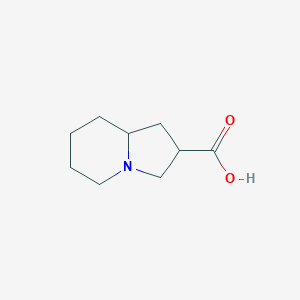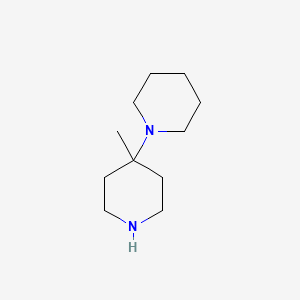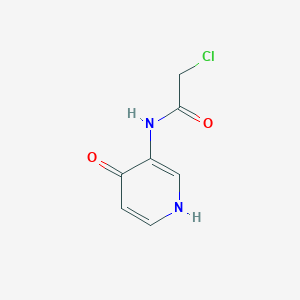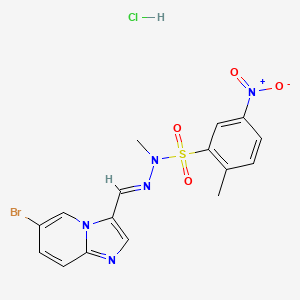
Octahydroindolizine-2-carboxylic acid
Übersicht
Beschreibung
Octahydroindolizine-2-carboxylic acid is a bicyclic alkaloid that belongs to the class of pyrrolizidine-based macrocyclic compounds. It has the IUPAC name octahydro-2-indolizinecarboxylic acid .
Molecular Structure Analysis
The InChI code for Octahydroindolizine-2-carboxylic acid is1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, specialized software or databases that can interpret this InChI code would be useful. Physical And Chemical Properties Analysis
Octahydroindolizine-2-carboxylic acid has a molecular weight of 169.22 g/mol . It is a powder at room temperature . For more specific physical and chemical properties, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Biosynthesis in Fungi
The biosynthesis of pipecolic acid from L-lysine in Rhizoctonia leguminicola, a fungal parasite, involves the conversion of L-lysine to pipecolate, which is then used to form toxic octahydroindolizine alkaloids such as slaframine and swainsonine. This process indicates a critical role of octahydroindolizine derivatives in fungal biochemistry and toxin production (Wickwire et al., 1990).
Inhibitory Effects on Glycosidase Enzymes
Polyhydroxy derivatives of octahydroindolizine isolated from plants and microorganisms have shown potent inhibitory effects on glycosidase enzymes from various organisms. This suggests their potential applications in agricultural and medical research, especially as enzyme inhibitors (Fellows, 1986).
Chemical Synthesis and Modification
Octahydroindolizine derivatives have been synthesized through various chemical reactions. The addition of 2-(N-arylformimidoyl)pyridines to carbanions and subsequent reduction has produced octahydroindolizine derivatives, indicating the compound’s versatility and potential in synthetic organic chemistry (Sprake & Watson, 1976).
Spectroscopic Analysis and Conformation Study
13C NMR spectroscopy has been used to analyze octahydroindolizines, including the study of their conformations. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Sonnet, Netzel, & Mendoza, 1979).
Anti-inflammatory Properties
Octahydroindolizine-type alkaloids from Dendrobium crepidatum have shown significant anti-inflammatory effects. This suggests their potential in developing new anti-inflammatory drugs or treatments (Hu et al., 2020).
Organocatalytic Synthesis
An enantioselective organocatalytic synthesis method has been developed for octahydroindolizine core structures. This showcases the compound's significance in advancing synthetic methodologies in organic chemistry (Wang, Kumano, Kano, & Maruoka, 2009).
Synthesis of Complex Molecules
Octahydroindolizine derivatives are used in the synthesis of complex molecules like angiotensin-converting enzyme inhibitors, indicating their importance in pharmaceutical synthesis (Brion et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWJPLXOUJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindolizine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)



![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)


![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)